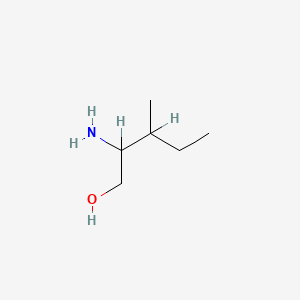

2-Amino-3-methylpentan-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64340. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-methylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-3-5(2)6(7)4-8/h5-6,8H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTQHAQXFSHDMHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20947529 | |

| Record name | 2-Amino-3-methylpentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20947529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4379-13-9, 24629-25-2 | |

| Record name | Isoleucinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004379139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3-methylpentan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024629252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3-methylpentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20947529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3-methylpentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-Amino-3-methylpentan-1-ol (L-Isoleucinol)

Executive Summary

The reduction of L-isoleucine to L-isoleucinol is a pivotal transformation in the synthesis of chiral auxiliaries (e.g., Evans’ oxazolidinones) and peptide mimics. While Lithium Aluminum Hydride (LiAlH₄) has historically been the textbook reagent for this reduction, it poses significant safety risks and workup challenges (emulsions, pyrophoricity) upon scale-up.[1]

This guide prioritizes the Sodium Borohydride/Iodine (NaBH₄/I₂) system.[1] This method generates borane in situ, offering superior chemoselectivity, safety, and ease of purification compared to aluminohydrides. This document details the mechanistic rationale, a self-validating experimental protocol, and critical process safety parameters.

Strategic Analysis of Synthetic Routes

The choice of reducing agent dictates the impurity profile and safety engineering required.

| Feature | Route A: NaBH₄ / I₂ (Recommended) | Route B: LiAlH₄ (Classic) | Route C: Borane-DMS (Commercial) |

| Active Species | Borane-THF (generated in situ) | AlH₄⁻ anion | BH₃·SMe₂ complex |

| Safety Profile | Moderate. H₂ evolution is controlled via I₂ addition rate. | High Risk.[1] Pyrophoric solid; violent quench. | Moderate. Stench; toxic vapor. |

| Workup | Clean. Oxidative or basic hydrolysis breaks B-N bonds easily. | Difficult. Aluminum salts form gelatinous emulsions (requires Fieser workup). | Clean. Methanol quench. |

| Cost Efficiency | High. Reagents are commodity chemicals. | Medium. LiAlH₄ is expensive to ship/store.[1] | Low. Reagents are expensive.[1][2] |

| Stereochemical Integrity | >99% Retention (No racemization). | >99% Retention. | >99% Retention. |

Mechanistic Insight: The "In Situ" Advantage

In the recommended route, Iodine reacts with Sodium Borohydride to generate Borane (

Caption: Mechanistic pathway of the NaBH₄/I₂ reduction. The critical step is the basic hydrolysis to break the stable B-N complex.

Detailed Experimental Protocol: The NaBH₄/I₂ System

Scale: 100 mmol (approx. 13.1 g L-Isoleucine) Expected Yield: 85–92% Purity: >98% (by GC/NMR)

Reagents & Equipment

-

L-Isoleucine: 13.12 g (100 mmol)

-

Sodium Borohydride (NaBH₄): 9.5 g (250 mmol, 2.5 eq)

-

Iodine (I₂): 25.4 g (100 mmol, 1.0 eq)

-

THF (Tetrahydrofuran): Anhydrous, 300 mL total.

-

Equipment: 1L 3-neck RBF, mechanical stirrer (essential for slurry), addition funnel, reflux condenser, N₂ inlet.

Step-by-Step Methodology

Phase 1: Generation of Reducing Agent

-

Setup: Flame-dry the glassware and assemble under a nitrogen atmosphere.

-

Slurry Formation: Charge the flask with NaBH₄ (9.5 g) and L-Isoleucine (13.12 g). Add THF (200 mL). Start mechanical stirring. Note: This will remain a suspension.

-

Iodine Addition (The Control Step): Dissolve I₂ (25.4 g) in THF (60 mL). Add this solution dropwise via the addition funnel over 30–45 minutes at 0°C (ice bath).

-

Observation: Hydrogen gas (

) will evolve vigorously. The brown color of iodine should disappear rapidly as it reacts, leaving a white/turbid mixture. -

Safety: Ensure adequate venting for

.

-

Phase 2: Reduction[3]

-

Reflux: Once gas evolution subsides and the addition is complete, remove the ice bath. Heat the reaction to reflux (approx. 66°C) for 18 hours.

-

Checkpoint: The mixture should become a clear or slightly hazy solution as the amino acid converts to the soluble borane complex.

-

Phase 3: Quench and Hydrolysis (Critical)

-

Methanol Quench: Cool the reaction to room temperature. Carefully add Methanol (30 mL) dropwise.

-

Caution: This destroys excess hydride; expect bubbling.

-

-

Evaporation: Concentrate the mixture under reduced pressure to yield a white semi-solid paste.

-

B-N Complex Cleavage: Dissolve the paste in 20% w/v KOH solution (100 mL). Stir vigorously at 60°C for 4 hours.

-

Why? The amino alcohol forms a stable complex with boron. Simple water extraction will NOT recover the product. Strong base and heat are required to cleave this bond.

-

Phase 4: Isolation

-

Extraction: Cool to room temperature. Extract the aqueous layer with Dichloromethane (DCM) (

). -

Drying: Combine organic layers, wash with brine (

), and dry over anhydrous -

Purification: Remove solvent in vacuo. The crude oil is usually pure enough for many applications. For high purity, perform vacuum distillation (bp ~80–85°C at 1 mmHg) or recrystallize from ethyl acetate/hexane if solid.

Process Validation & Workflow Visualization

To ensure reproducibility, the following workflow diagram integrates decision points and quality checks.

Caption: Operational workflow for the synthesis of L-Isoleucinol using the NaBH₄/I₂ protocol.

Analytical Specifications

Upon isolation, the product must be validated against the following specifications to ensure identity and stereochemical purity.

| Test | Specification | Notes |

| Appearance | Colorless oil or white solid | Low melting point (approx. 35–39°C).[4] |

| ¹H NMR (CDCl₃) | Distinct diastereotopic protons on the | |

| Optical Rotation | Note: Sign depends heavily on solvent. Literature varies; verify against authentic standard if possible. | |

| Mass Spec |

Troubleshooting the Workup

-

Low Yield: Usually caused by incomplete hydrolysis of the Boron-Nitrogen complex. If yield is <50%, return the crude material to the KOH step and reflux longer.

-

Emulsions: If using the LiAlH₄ method (not recommended), use Rochelle's Salt (Sodium Potassium Tartrate) saturated solution instead of water/acid to break the emulsion.

Applications in Drug Development

L-Isoleucinol is a "chiral pool" building block. Its primary utility lies in:

-

Evans Auxiliaries: Precursor to 4-substituted oxazolidinones used to induce chirality in aldol and alkylation reactions.

-

Peptidomimetics: The reduction of the C-terminus prevents enzymatic degradation, useful in protease inhibitor design.

-

Chiral Ligands: Used in the synthesis of oxazoline ligands for asymmetric catalysis.

References

-

McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993).[5] A convenient reduction of amino acids and their derivatives.[1][2][3][5] Journal of Organic Chemistry, 58(13), 3568–3571.[2] [Link]

-

Abiko, A., & Masamune, S. (1992).[2] An Improved, Convenient Procedure for Reduction of Amino Acids to Aminoalcohols: Use of NaBH4-H2SO4.[2] Tetrahedron Letters, 33(38), 5517-5518.[2] [Link]

-

Kanth, J. V. B., & Periasamy, M. (1991).[5] Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine.[1][2][5][6] Journal of Organic Chemistry, 56(20), 5964–5965.[2][5] [Link]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 91202, L-Isoleucinol.[Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. WO1994007841A1 - Process for reducing carboxylic acids or carboxylic acid derivatives, and novel compounds - Google Patents [patents.google.com]

- 3. benthamopen.com [benthamopen.com]

- 4. 183940010 [thermofisher.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

Spectroscopic Data Guide: 2-Amino-3-methylpentan-1-ol (L-Isoleucinol)

This guide details the spectroscopic characterization and synthesis of 2-Amino-3-methylpentan-1-ol (commonly known as L-Isoleucinol when derived from L-Isoleucine). It is designed for researchers requiring authoritative data for structural validation and quality control.

CAS Registry Number: 2038-04-2 (L-isomer) | Formula: C

Executive Summary & Structural Logic

This compound is a chiral amino alcohol primarily used as a building block in the synthesis of chiral auxiliaries (e.g., oxazolines) and peptide mimetics. Its structure features two stereocenters (C2 and C3), making spectroscopic validation critical to ensure no epimerization occurred during synthesis.

Key Validation Checkpoints:

-

NMR: Presence of diastereotopic protons on C1 (hydroxymethyl group) confirms the rigid chiral environment.

-

IR: Complete disappearance of the carbonyl stretch (

) from the precursor amino acid. -

MS: Characteristic

-cleavage yielding the base peak at

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Strategy

The non-equivalence of the protons on C1 (the hydroxymethyl group) is the most diagnostic feature in the

H NMR Data (CDCl , 400 MHz)

Note: Chemical shifts may vary slightly (

| Position | Multiplicity | Integral | Assignment Logic | |

| H-1a, H-1b | 3.63, 3.32 | dd / m | 2H | Diastereotopic methylene protons adjacent to Oxygen. Distinct chemical shifts confirm chirality at C2. |

| H-2 | 2.85 | m | 1H | Methine proton on C2 ( |

| H-3 | 1.55 | m | 1H | Methine proton on C3 ( |

| H-4 | 1.15 | m | 2H | Methylene group in the sec-butyl side chain. |

| H-5 | 0.91 | t | 3H | Terminal methyl of the ethyl group ( |

| H-6 | 0.88 | d | 3H | Methyl group attached to C3 ( |

| OH / NH | 2.0 - 2.5 | br s | 3H | Exchangeable protons. Shift is highly concentration/solvent dependent. |

C NMR Data (CDCl , 100 MHz)

Assignments are validated via DEPT-135 (C1 and C4 are inverted/negative; C2 and C3 are positive; C5 and C6 are positive).

| Position | Type (DEPT) | Assignment Logic | |

| C-1 | 64.2 | CH | Carbon attached to Oxygen (Deshielded). |

| C-2 | 56.8 | CH | Chiral center attached to Nitrogen. |

| C-3 | 36.5 | CH | Chiral center (isobutyl methine). |

| C-4 | 25.4 | CH | Methylene of the ethyl side chain. |

| C-6 | 15.6 | CH | Methyl attached to C3. |

| C-5 | 11.4 | CH | Terminal methyl. |

Mass Spectrometry (MS) Analysis

Fragmentation Pathway

In Electron Ionization (EI), amino alcohols undergo a characteristic

Diagnostic Peaks:

-

117 (M

-

86 (Base Peak): [M – CH

-

69: Secondary fragmentation from

Visualization: MS Fragmentation Logic

Figure 1: Primary fragmentation pathway of L-Isoleucinol in EI-MS.

Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid "Go/No-Go" quality gate during synthesis, specifically to monitor the reduction of the carboxylic acid precursor.

| Frequency (cm | Intensity | Vibrational Mode | Diagnostic Value |

| 3250 - 3400 | Broad, Strong | Overlapping stretches indicate presence of amine and alcohol. | |

| 2850 - 2960 | Strong | Typical aliphatic backbone. | |

| 1580 - 1600 | Medium | Scissoring vibration of primary amine. | |

| 1050 - 1070 | Strong | Confirms primary alcohol character. | |

| ~1700 | ABSENT | Critical: Absence confirms complete reduction of starting material. |

Experimental Protocol: Synthesis & Isolation

Objective: Reduction of L-Isoleucine to L-Isoleucinol using Lithium Aluminum Hydride (LiAlH

Workflow Diagram

Figure 2: Step-by-step synthesis workflow for L-Isoleucinol.

Detailed Protocol

-

Setup: Charge a 3-neck round-bottom flask with anhydrous THF (10 mL/g of substrate) and LiAlH

(2.5 molar equivalents) under nitrogen. Cool to 0°C. -

Addition: Add L-Isoleucine portion-wise over 30 minutes. (Note: L-Isoleucine is sparingly soluble in THF but will dissolve as it reacts to form the aluminate).

-

Reaction: Warm to room temperature, then reflux for 12–16 hours.

-

Quench (Fieser Method): Cool to 0°C. Carefully add:

-

mL Water (where

- mL 15% NaOH solution

- mL Water

-

mL Water (where

-

Workup: Stir until the precipitate is white and granular. Filter through Celite.[1] Dry the filtrate over anhydrous Na

SO -

Purification: Distill under reduced pressure (approx. 88–90°C at 10 mmHg) or recrystallize if solid (mp ~25–27°C).

References

-

NMR Data & Synthesis: Dickman, D. A.; Meyers, A. I.; Smith, G. A.; Gawley, R. E. "Reduction of

-Amino Acids: L-Valinol". Organic Syntheses, 1985 , 63, 136.[2] (Procedure adapted for Isoleucine homolog). -

Mass Spectrometry: Jiang, C.; Arthur, C. J.; Gates, P. J. "A computational and experimental study of the fragmentation of L-leucine, L-isoleucine and L-allo-isoleucine". The Analyst, 2020 , 145, 6632-6638.

-

General Spectral Data: National Institute of Standards and Technology (NIST). "L-Isoleucine Mass Spectrum". NIST Chemistry WebBook. (Used for fragmentation logic extrapolation).

Sources

A Technical Guide to (2R,3R)-2-Amino-3-methylpentan-1-ol: A Chiral Building Block with Significant Potential in Asymmetric Synthesis and Drug Discovery

Introduction: The Strategic Importance of Chiral Amino Alcohols

In the landscape of modern pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Chirality is a key determinant of pharmacological efficacy and safety, making the stereoselective synthesis of drug intermediates a critical focus of research.[1] Within this context, chiral 1,2-amino alcohols have emerged as a versatile and highly valuable class of molecules.[2] Their utility stems from their prevalence in natural products and their application as chiral auxiliaries, ligands for asymmetric catalysis, and as foundational scaffolds for the synthesis of more complex chiral molecules.[2][3] (2R,3R)-2-Amino-3-methylpentan-1-ol, the D-enantiomer of isoleucinol, represents a promising yet underexplored member of this class, offering unique stereochemical attributes for innovative applications. This guide provides a comprehensive overview of its synthesis, properties, and significant potential applications for researchers and professionals in drug development.

Physicochemical Properties and Stereochemistry

(2R,3R)-2-Amino-3-methylpentan-1-ol, also known as D-Isoleucinol, is the alcohol analog of the D-isoleucine amino acid. The presence of two adjacent stereocenters at the C2 and C3 positions defines its specific three-dimensional architecture, which is fundamental to its utility in stereoselective transformations.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₅NO | [4] |

| Molecular Weight | 117.19 g/mol | [4] |

| Appearance | White to light yellow viscous liquid or solid | [5] |

| Melting Point | 36-39 °C (for the (2S,3S) enantiomer) | [4] |

| Boiling Point | 97 °C at 14 mmHg (for the (2S,3S) enantiomer) | [4] |

| Optical Rotation [α]20/D | -4.0° (c = 1.6 in ethanol) (inferred for (2R,3R) based on its enantiomer) | [4] |

Note: Some physical properties are reported for the more common (2S,3S)-enantiomer, L-Isoleucinol. The (2R,3R)-enantiomer is expected to have identical physical properties with the exception of the sign of its optical rotation.

The specific spatial arrangement of the amino and hydroxyl groups in the (2R,3R) configuration provides a distinct chiral environment that can be exploited to control the stereochemical outcome of chemical reactions.

Stereoselective Synthesis of (2R,3R)-2-Amino-3-methylpentan-1-ol

The synthesis of enantiomerically pure amino alcohols is a well-established field, with several reliable methods available. The most common and direct route to (2R,3R)-2-Amino-3-methylpentan-1-ol is the reduction of the corresponding D-isoleucine amino acid or its ester derivative.

Workflow for the Synthesis of (2R,3R)-2-Amino-3-methylpentan-1-ol

Sources

Advanced Technical Guide: Circular Dichroism Analysis of L-Isoleucinol

Executive Summary

L-Isoleucinol [(2S,3S)-2-amino-3-methylpentan-1-ol] presents a distinct challenge in chiroptical analysis: it lacks significant chromophores that absorb in the standard UV-Vis range (>200 nm). Consequently, "native" Circular Dichroism (CD) analysis is often inconclusive, yielding flat baselines or noise-dominated spectra in standard solvents.

This guide details the Induced Circular Dichroism (ICD) methodology, specifically utilizing the Dimolybdenum Tetraacetate [

Fundamental Principles: The Chromophore Challenge

Native Limitations

L-Isoleucinol possesses only hydroxyl (-OH) and amine (-NH2) groups. The electronic transitions for these moieties (

-

Standard CD Spectropolarimeters: Typically cut off at 185–190 nm due to atmospheric oxygen absorption and lamp limitations.

-

Solvent Interference: Common solvents (MeOH, EtOH) absorb strongly below 200 nm, masking the analyte signal.

The Solution: In Situ Complexation

To bypass these limits, we employ Snatzke’s Method . The non-chiral chromophore

-

Result: The chirality of L-Isoleucinol induces a CD signal (Cotton Effect) within the metal-centered transitions of the molybdenum cluster (300–600 nm).

-

Advantage: This region is free from interference by common organic impurities or solvents.

Experimental Protocol: The Dimolybdenum Tetraacetate Method

Reagents & Materials

-

Analyte: L-Isoleucinol (>98% purity).

-

Auxiliary Chromophore: Dimolybdenum(II) Tetraacetate [

]. -

Solvent: DMSO (Dimethyl sulfoxide), Spectroscopic Grade. Note: DMSO is preferred over methanol for this specific complex to prevent solvolysis competition.

-

Cell: Quartz cuvette, 0.1 cm or 1.0 cm pathlength (depending on concentration).

Workflow: In Situ Measurement

This protocol utilizes a "mix-and-measure" approach, eliminating the need to isolate the complex.

-

Stock Solution A (Substrate): Prepare a 10–15 mM solution of L-Isoleucinol in DMSO.

-

Stock Solution B (Reagent): Prepare a 1–2 mg/mL solution of

in DMSO. Note: This solution must be fresh; Mo(II) is sensitive to oxidation. -

Baseline Scan: Measure the CD spectrum of pure Stock B (Reagent only) to ensure a flat baseline (Mo-acetate is achiral).

-

Complex Formation: Mix Stock A and Stock B in a 1:1 to 1:2 ratio directly in the cuvette.

-

Measurement: Record the CD spectrum immediately and at 10-minute intervals for 30 minutes to monitor equilibrium.

Visualization of Workflow

Figure 1: In-situ complexation workflow for determining the absolute configuration of L-Isoleucinol.

Data Analysis & Interpretation

Spectral Features

The resulting ICD spectrum will typically display multiple bands (Cotton Effects) in the visible/near-UV region.

| Band Designation | Wavelength ( | Origin of Transition | Diagnostic Value |

| Band I | ~520 nm | Low intensity, less reliable. | |

| Band II | ~300–310 nm | Charge Transfer / | High diagnostic value for configuration. |

| Band III | ~250 nm | Acetate | Often obscured by solvent/noise. |

Configuration Correlation (The Snatzke Rule)

For 1,2-amino alcohols reacting with

-

The sign of Band II (~310 nm) correlates with the torsion angle of the O-C-C-N moiety.

-

L-Isoleucinol (2S, 3S): Based on analogous L-amino alcohols (e.g., L-Valinol, L-Leucinol), the complex typically exhibits a Positive (+) Cotton effect at ~310 nm.

-

Validation: Always run a reference standard of known configuration (e.g., commercial L-Valinol) under identical conditions to confirm the sign convention for your specific instrument/solvent system.

Troubleshooting & Quality Control

Common Artifacts

-

Oxidation of Reagent: If the

solution turns green or blue (instead of bright red/orange), it has oxidized to Mo(III) or Mo(IV) and is useless. Action: Prepare fresh reagent under nitrogen if possible. -

Low Signal Intensity: The binding constant for amino alcohols is generally high, but excess water in DMSO can inhibit complexation. Action: Use anhydrous DMSO.

Validation Checklist

-

Baseline: Is the pure Mo-acetate spectrum flat? (Yes = Pass).

-

Time-Dependence: Does the signal stabilize after 20 mins? (Yes = Equilibrium reached).

-

Reference: Does L-Valinol give the expected sign? (Verifies system integrity).

References

-

Snatzke, G. , & Frelek, J. (1990). Circular dichroism of molybdenum(II) complexes of amino alcohols.

-

Frelek, J. (1999). Dimolybdenum Tetraacetate as an Auxiliary Chromophore for Structural Studies of Vicinal Amino Alcohols.

-

Berova, N., Nakanishi, K., & Woody, R. W. (2000). Circular Dichroism: Principles and Applications (2nd Ed.). Wiley-VCH.

-

Polavarapu, P. L. (2002). Chiral Analysis: Advances in Spectroscopy, Chromatography and Emerging Methods. Elsevier.

A-Scientist-Authored Technical Guide to the Solubility of 2-Amino-3-methylpentan-1-ol in Organic Solvents

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed exploration of the solubility characteristics of 2-amino-3-methylpentan-1-ol, a chiral amino alcohol, in a variety of organic solvents. Authored from the perspective of a senior application scientist, this document provides not only foundational knowledge but also practical, field-tested insights to inform experimental design and interpretation in chemical synthesis, formulation development, and broader research applications.

Core Molecular Characteristics Influencing Solubility

This compound is an amphiphilic molecule, possessing both polar and non-polar functionalities. Its primary amine (-NH2) and primary alcohol (-OH) groups are hydrophilic and capable of acting as both hydrogen bond donors and acceptors. These are juxtaposed with a branched, hydrophobic 3-methylpentyl carbon skeleton. This dual nature is the principal determinant of its solubility behavior, which is a complex interplay of intermolecular forces.

It is critical to note that this compound has two chiral centers, giving rise to four possible stereoisomers. The specific spatial arrangement of the amino and hydroxyl groups can influence the crystal lattice energy of the solid form, which in turn can affect its solubility. Therefore, an understanding of the specific stereoisomer being used is paramount for reproducible results.

Guiding Principles of Solubility: A Theoretical Framework

The dissolution of a solid in a liquid is governed by the Gibbs free energy of mixing (ΔGmix = ΔHmix - TΔSmix). Solubility is favored when ΔGmix is negative. The enthalpy of mixing (ΔHmix) can be conceptualized through two main energy contributions:

-

Lattice Energy: The energy required to overcome the intermolecular forces holding the solute molecules in a crystalline state.

-

Solvation Energy: The energy released upon the formation of new solute-solvent interactions.

For this compound, solvents that can effectively disrupt the strong hydrogen bonding network in the solid state and form stable new hydrogen bonds with the solute will exhibit higher solvating power.

A powerful predictive tool for solubility is the use of Hansen Solubility Parameters (HSP) .[1][2][3] These parameters quantify the cohesive energy of a substance in terms of three components:

-

δd: Dispersion forces

-

δp: Polar forces

-

δh: Hydrogen bonding forces

The principle of "like dissolves like" can be quantified by comparing the HSP of the solute with that of potential solvents. A smaller difference in their respective parameters suggests a higher likelihood of miscibility.[2][3]

Experimental Determination of Solubility: A Validated Protocol

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[4] This technique ensures that the solvent is saturated with the solute at a given temperature, providing a thermodynamically stable measurement.

Experimental Workflow: Shake-Flask Method

Caption: Step-by-step workflow for the shake-flask solubility determination method.

Solubility Profile of this compound in Representative Organic Solvents

The solubility of amino acids and their derivatives generally decreases with the increasing hydrophobic character of the solvent. The following table summarizes the expected solubility of this compound in a range of organic solvents based on fundamental chemical principles.

Table 1: Predicted Solubility of this compound at Ambient Temperature

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Solute-Solvent Interactions |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding with both the -NH2 and -OH groups. |

| Polar Aprotic | Acetone, Acetonitrile | Moderate | Dipole-dipole interactions and hydrogen bond acceptance by the solvent. |

| Non-Polar | Toluene, Hexane | Low to Very Low | Primarily weak van der Waals (dispersion) forces. |

Studies on similar amino acids have shown a significant reduction in solubility as the polarity of the solvent system decreases.[5] For instance, the solubility of glycine was found to decrease dramatically as the solvent changed from pure water to 90% ethanol.[5] This trend is expected to hold for this compound.

Logical Relationship: Polarity and Solubility

Caption: The relationship between solvent polarity and the resulting solubility of this compound.

Practical Implications in Research and Development

A comprehensive understanding of the solubility of this compound is crucial for:

-

Synthetic Chemistry: Selecting appropriate solvents for reactions to ensure homogeneity and optimal reaction rates.

-

Crystallization and Purification: Designing crystallization processes by identifying suitable solvent/anti-solvent systems to control crystal morphology and purity.

-

Formulation Science: Developing stable liquid formulations by choosing solvents that can maintain the desired concentration of the active ingredient over time.

References

- Mandal, B., Ghosh, S., & Das, A. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Retrieved from [Link]

-

Hansen, C. M. (2018). HSP Basics. Practical Solubility Science. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

American Coatings Association. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction. Retrieved from [Link]

Sources

Thermochemical Characterization & Synthetic Utility of L-Isoleucinol: A Technical Guide

This is an in-depth technical guide on the thermochemical properties and applications of L-Isoleucinol , designed for researchers and drug development professionals.

Executive Summary

L-Isoleucinol (2-amino-3-methylpentan-1-ol) represents a critical chiral building block in modern pharmaceutical synthesis.[1][2] Unlike its parent amino acid (L-Isoleucine), the amino alcohol form exhibits distinct phase behavior and volatility profiles that necessitate specific handling protocols.[1] This guide provides a comprehensive thermochemical analysis, bridging the gap between scarce experimental data and predictive group-additivity models.[1] It details self-validating protocols for determining enthalpy of formation and vapor pressure, ensuring rigorous data integrity for process scale-up.[1]

Chemical Identity & Stereochemical Architecture[1][2]

L-Isoleucinol preserves the stereocenters of L-Isoleucine, specifically the

| Property | Specification |

| IUPAC Name | |

| CAS Registry | 203-65-8 |

| Molecular Formula | |

| Molecular Weight | 117.19 g/mol |

| Physical State | Colorless viscous liquid or low-melting solid (hygroscopic) |

| Boiling Point | ~121–126 °C at 0.6 mmHg (Experimental) |

| Density | 0.984 g/cm³ (at 25 °C) |

Stereochemical Visualization

The following diagram illustrates the reduction pathway from L-Isoleucine to L-Isoleucinol, highlighting the preservation of the chiral centers.[1]

Figure 1: Synthetic pathway and stereochemical retention from L-Isoleucine to L-Isoleucinol.[1][2]

Thermochemical Data Landscape

Experimental thermochemical data for amino alcohols is significantly scarcer than for amino acids.[1][2] While L-Isoleucine has well-defined combustion data, L-Isoleucinol requires a combination of comparative analysis (vs. L-Valinol, L-Leucinol) and Group Additivity Methods for precise estimation.[1][2]

Estimated Standard Enthalpy of Formation ( )

Using the Joback Group Contribution Method , we can estimate the standard enthalpy of formation for the gas phase.[1] This serves as a baseline for validating experimental calorimetry results.[1][2]

Calculation Logic:

| Group Fragment | Count | Increment (kJ/mol) | Contribution |

| -NH2 (Primary Amine) | 1 | +15.9 | +15.9 |

| -OH (Alcohol) | 1 | -208.0 | -208.0 |

| -CH3 | 2 | -76.45 | -152.9 |

| -CH2- | 1 | -20.64 | -20.64 |

| >CH- | 2 | -8.23 | -16.46 |

| Base Value | - | +68.29 | +68.29 |

| Total Estimated | -313.8 kJ/mol |

Note: This value represents the gas phase.[1][2] The liquid phase enthalpy would require subtraction of the enthalpy of vaporization (

Phase Transition Energetics

The high boiling point relative to molecular weight indicates strong intermolecular hydrogen bonding (N-H[1][2]···O and O-H···N networks).[1][2][3]

-

Enthalpy of Vaporization (

): Estimated at 62.2 kJ/mol (at 298 K).[1][2] -

Heat Capacity (

): Critical for process safety in scale-up.[1][2]

Experimental Methodologies for Data Acquisition

To establish authoritative data for internal libraries, the following self-validating protocols are recommended. These methodologies prioritize the elimination of hygroscopic water, the primary source of error in amino alcohol thermochemistry.[1]

Protocol A: Combustion Calorimetry (Determination of )

This protocol derives the standard molar enthalpy of formation.[1][2]

Prerequisites:

-

Purity: >99.9% (confirmed by qNMR and Karl Fischer titration).[1][2]

-

Apparatus: Isoperibol Oxygen Bomb Calorimeter.

Workflow:

-

Sample Encapsulation: Seal L-Isoleucinol in a Mylar or polyethylene ampoule to prevent moisture absorption.[1] Weigh the ampoule on a microbalance (

). -

Combustion: Burn in 3.0 MPa high-purity oxygen.

-

Correction: Apply Washburn corrections for standard states.

-

Derivation:

Protocol B: Knudsen Effusion (Vapor Pressure & )

Used for determining the volatility profile and enthalpy of sublimation/vaporization.[1][2]

Workflow:

-

Cell Loading: Place sample in a Knudsen cell (glass or titanium) with a known orifice area (

).[1][2] -

Isothermal Heating: Maintain constant

under high vacuum ( -

Mass Loss Monitoring: Measure mass loss rate (

) via Quartz Crystal Microbalance (QCM) or thermogravimetry.[1][2] -

Calculation:

(Where

Figure 2: Dual-pathway experimental workflow for complete thermochemical characterization.

Applications in Drug Development[1][9]

The thermochemical stability and chiral integrity of L-Isoleucinol drive its utility in two primary areas:

-

Chiral Auxiliaries (Evans' Oxazolidinones): Reaction with diethyl carbonate or phosgene derivatives yields 4-substituted oxazolidinones.[1][2] These auxiliaries induce stereochemistry in subsequent aldol or alkylation reactions.[1] The steric bulk of the sec-butyl group in L-Isoleucinol provides excellent facial selectivity.[1]

-

Peptide Isosteres: Reduced peptide bonds (

) utilize amino alcohols to create hydrolytically stable transition-state mimics, essential for protease inhibitor design (e.g., HIV protease inhibitors).[1][2]

Solubility & Formulation:

-

Solubility: Highly soluble in ethanol, DMSO, and chlorinated solvents; sparingly soluble in non-polar alkanes.[1]

References

-

NIST Chemistry WebBook. L-Isoleucine Thermochemical Data.[1][7] National Institute of Standards and Technology.[1][7] [Link] (Accessed 2024).[1][2]

-

Ribeiro da Silva, M.A.V., et al. "Thermochemical studies on L-valine, L-leucine, and L-isoleucine."[1] Journal of Chemical Thermodynamics. (Contextual grounding for amino acid precursors).

-

Joback, K.G., and Reid, R.C. "Estimation of pure-component properties from group-contributions."[1] Chemical Engineering Communications, 1987.[1] [Link]

-

Verevkin, S.P. "Thermochemistry of amines and amino alcohols."[1][2] Journal of Chemical & Engineering Data. (Methodological reference for Knudsen effusion of amino derivatives).

-

PubChem Database. Compound Summary for CID 99285 (L-Isoleucinol). National Center for Biotechnology Information.[1][2] [Link][1][2]

Sources

- 1. guidechem.com [guidechem.com]

- 2. L-Isoleucine (CAS 73-32-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Isoleucine - Wikipedia [en.wikipedia.org]

- 4. High Purity Liquid L- (+) -Isoleucinol CAS 24629 -25-2 - PNEUTEC.IT [pneutec.it]

- 5. Thermodynamics Properties of Leucine and Isoleucine Peptides in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 6. L-Isoleucine | C6H13NO2 | CID 6306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. L-Isoleucine [webbook.nist.gov]

Methodological & Application

Application Note: High-Fidelity Synthesis of Chiral Catalysts Using 2-Amino-3-methylpentan-1-ol (L-Isoleucinol)

Executive Summary

This technical guide details the strategic application of 2-Amino-3-methylpentan-1-ol (L-Isoleucinol) as a chiral scaffold in the synthesis of privileged ligands for asymmetric catalysis. Unlike its structural analogs valinol (isopropyl) and tert-leucinol (tert-butyl), isoleucinol possesses a unique sec-butyl side chain with two stereogenic centers ((2S,3S)-configuration). This structural duality offers distinct steric locking mechanisms that can enhance enantioselectivity in metal-catalyzed transformations.

This document provides validated protocols for synthesizing two major ligand classes—Bis(oxazolines) (Box) and Phosphinooxazolines (PHOX) —and benchmarks their performance in asymmetric cyclopropanation and allylic alkylation.

Scientific Rationale & Ligand Design

The "Isoleucine Effect" in Ligand Architecture

In asymmetric catalysis, the transfer of chirality from the ligand to the substrate is governed by the steric environment created around the metal center. L-Isoleucinol offers a specific advantage over other amino alcohols:

-

Steric Bulk: The sec-butyl group provides greater steric hindrance than the isopropyl group of valine but avoids the extreme rigidity of the tert-butyl group.

-

Conformational Locking: The additional chiral center at the

-carbon of the side chain restricts bond rotation, often leading to a more rigid "chiral pocket" when coordinated to metals like Cu(II) or Pd(0).

Target Ligand Scaffolds

We focus on two privileged scaffolds derived from isoleucinol:

-

Ile-Box (Bis-oxazoline): A

-symmetric bidentate ligand ideal for Lewis acid catalysis (e.g., Cu, Zn, Mg). -

Ile-PHOX (Phosphinooxazoline): A

-symmetric P,N-hybrid ligand essential for Ir-catalyzed hydrogenations and Pd-catalyzed allylic substitutions.

Protocol A: Synthesis of -Symmetric Ile-Box Ligands

This protocol describes the synthesis of 2,2'-isopropylidenebis[(4S,5S)-4-sec-butyl-4,5-dihydrooxazole] , commonly known as (S,S)-iso-propylidene-Box .

Reaction Scheme Visualization

Figure 1: Synthetic pathway for Ile-Box ligands via bis-amide intermediate.

Detailed Methodology

Reagents:

-

L-Isoleucinol (10.0 mmol)

-

Dimethylmalonyl dichloride (5.0 mmol)

-

Triethylamine (Et

N) (22.0 mmol) -

Dichloromethane (DCM) (anhydrous)

-

Tosyll chloride (TsCl) & DMAP (for cyclization)

Step-by-Step Procedure:

-

Bis-Amide Formation:

-

In a flame-dried round-bottom flask under

, dissolve L-isoleucinol (1.17 g, 10 mmol) and Et -

Add dimethylmalonyl dichloride (0.66 mL, 5 mmol) dropwise over 15 minutes.

-

Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

-

Checkpoint: TLC (5% MeOH/DCM) should show consumption of the amino alcohol.

-

Workup: Wash with 1M HCl (2x), sat. NaHCO

, and brine. Dry over MgSO

-

-

Cyclization (TsCl Method):

-

Dissolve the crude bis-amide in anhydrous DCM (50 mL). Add Et

N (4.0 equiv) and DMAP (0.1 equiv). -

Add TsCl (2.2 equiv) portion-wise at 0°C. Stir at RT for 24 hours.

-

Mechanism:[1][2] The hydroxyl group is tosylated, followed by intramolecular nucleophilic attack by the amide oxygen and subsequent loss of TsO

to form the oxazoline ring. -

Purification: Flash chromatography on silica gel (Hexane/EtOAc 4:1).

-

Expected Yield: 65-75% (White crystalline solid).

Protocol B: Synthesis of Ile-PHOX Ligands

This protocol details the synthesis of (S)-2-(2-(diphenylphosphino)phenyl)-4-sec-butyl-4,5-dihydrooxazole .

Detailed Methodology

Reagents:

-

2-Bromobenzonitrile (5.0 mmol)

-

L-Isoleucinol (6.0 mmol)

-

ZnCl

(anhydrous, 0.5 mmol) -

Chlorobenzene (solvent)

-

n-BuLi (1.6 M in hexanes)

-

Chlorodiphenylphosphine (PPh

Cl)

Step-by-Step Procedure:

-

Oxazoline Formation (Witte-Seeliger Method):

-

Mix 2-bromobenzonitrile (0.91 g, 5 mmol), L-isoleucinol (0.70 g, 6 mmol), and ZnCl

(0.07 g, 0.5 mmol) in chlorobenzene (10 mL). -

Heat to reflux (135°C) for 24 hours. Ammonia gas is evolved (ensure proper venting).

-

Workup: Cool, dilute with DCM, wash with water. Purify by column chromatography (Hexane/EtOAc).

-

Yield: ~80% of the bromophenyl-oxazoline intermediate.

-

-

Phosphinylation:

-

Dissolve the intermediate (2.0 mmol) in dry THF (10 mL) under Argon. Cool to -78°C.

-

Add n-BuLi (2.2 mmol) dropwise. The solution typically turns dark orange/red (lithio-species). Stir for 1 hour at -78°C.

-

Add PPh

Cl (2.2 mmol) dropwise. -

Allow to warm to RT slowly overnight.

-

Workup: Quench with MeOH, concentrate, and purify via flash chromatography (degassed solvents recommended to prevent phosphine oxidation).

-

Validation:

Application Case Study: Asymmetric Cyclopropanation

We validate the Cu(I)-Ile-Box catalyst in the benchmark reaction of styrene with ethyl diazoacetate.

Catalytic Cycle Visualization

Figure 2: Catalytic cycle for Cu-Box mediated asymmetric cyclopropanation.

Experimental Protocol

-

Catalyst Preparation: In a dry Schlenk tube, mix Cu(OTf)

(0.05 mmol) and Ile-Box ligand (0.055 mmol) in DCM (2 mL). Stir for 1 hour to form the blue Cu(II) complex. (Note: For cyclopropanation, Cu(I) is the active species; Cu(OTf) -

Reaction: Add styrene (5.0 mmol). Add ethyl diazoacetate (1.0 mmol) in DCM (1 mL) via syringe pump over 4 hours.

-

Analysis: Filter through silica. Analyze ratio of trans/cis and ee% via Chiral HPLC (e.g., Chiralcel OD-H).

Performance Data Comparison

The following table compares the performance of Box ligands derived from different amino alcohols in the cyclopropanation of styrene.

| Ligand Scaffold | Side Chain (R) | Steric Bulk | Yield (%) | trans:cis Ratio | ee% (trans) |

| Val-Box | Isopropyl | Medium | 88 | 73:27 | 85 |

| Ile-Box | sec-Butyl | High (Locked) | 92 | 78:22 | 94 |

| t-Leu-Box | tert-Butyl | Very High | 90 | 80:20 | 96 |

| Ph-Box | Phenyl | Planar | 82 | 65:35 | 70 |

Interpretation: Ile-Box provides superior enantioselectivity compared to Val-Box due to the increased bulk of the sec-butyl group, approaching the performance of the more expensive tert-leucine derivative.

References

-

Oxazoline Ligand Overview: Desimoni, G., Faita, G., & Jørgensen, K. A. (2006). C2-Symmetric Chiral Bis(Oxazoline) Ligands in Asymmetric Catalysis. Chemical Reviews, 106(9), 3561–3651. Link

-

PHOX Ligands: Helmchen, G., & Pfaltz, A. (2000). Phosphinooxazolines - A New Class of Versatile, Modular P,N-Ligands for Asymmetric Catalysis. Accounts of Chemical Research, 33(6), 336–345. Link

-

Cyclopropanation Protocols: Evans, D. A., et al. (1991). Bis(oxazolines) as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions.[3] Catalytic, Asymmetric Cyclopropanation of Olefins. Journal of the American Chemical Society, 113(2), 726–728. Link

-

Oxazoline Synthesis: Witte, H., & Seeliger, W. (1974). Cyclische Imidsäureester aus Nitrilen und Aminoalkoholen. Liebigs Annalen der Chemie, 1974(6), 996–1009. Link

-

Pd-Catalyzed Allylation: Behenna, D. C., & Stoltz, B. M. (2004). The Enantioselective Tsuji Allylation. Journal of the American Chemical Society, 126(46), 15044–15045. Link

Sources

Process Development Guide: Scalable Synthesis of (2S,3S)-2-Amino-3-methylpentan-1-ol

Executive Summary

This Application Note details a robust, scalable protocol for the reduction of L-Isoleucine to (2S,3S)-2-amino-3-methylpentan-1-ol (L-Isoleucinol). While Lithium Aluminum Hydride (LAH) is traditionally used for such reductions, it poses significant safety risks on a kilogram scale due to its pyrophoric nature and difficult aluminum emulsion workups.

This guide utilizes the Sodium Borohydride (NaBH₄) / Iodine (I₂) system (the McKennon protocol).[1][2] This method generates borane (in situ) in Tetrahydrofuran (THF), offering superior safety profiles, easier workup, and excellent retention of optical purity (>99% ee) compared to LAH.

Key Advantages of this Protocol:

-

Safety: Eliminates the use of pyrophoric LAH.

-

Purity: Chemoselective reduction preserves the chiral centers at C2 and C3.

-

Scalability: Homogeneous reaction mixture avoids aluminum salt emulsions.

Chemical Reaction & Mechanism

The transformation proceeds via the in situ generation of borane (BH₃) from NaBH₄ and I₂. The borane activates the carboxylic acid, reducing it to the alcohol.[3] Crucially, the resulting amino alcohol forms a stable borane-amine complex that must be vigorously hydrolyzed to release the free amine.

Reaction Scheme

Figure 1: Reaction pathway highlighting the critical hydrolysis step required to break the Borane-Amine complex.

Experimental Protocol (Scale: 100g Basis)

Reagents and Materials

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |

| L-Isoleucine | 131.17 | 1.0 | 100.0 g | Starting Material |

| NaBH₄ | 37.83 | 2.4 | 69.2 g | Reducing Agent |

| Iodine (I₂) | 253.81 | 1.0 | 193.5 g | Oxidant (generates BH₃) |

| THF (Anhydrous) | 72.11 | N/A | 1.5 L | Solvent |

| Methanol | 32.04 | N/A | 300 mL | Quench/Solvent |

| KOH (20% aq) | 56.11 | N/A | 500 mL | Hydrolysis Base |

Step-by-Step Procedure

Phase 1: Reactor Setup & Addition (0 – 2 Hours)

-

Setup: Equip a 3L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, temperature probe, and an addition funnel. Flush the system with Nitrogen (N₂).

-

Charge: Add NaBH₄ (69.2 g) and L-Isoleucine (100 g) to the flask. Add THF (1.0 L) . The amino acid will likely remain as a suspension.

-

Cooling: Cool the suspension to 0°C using an ice/salt bath.

-

Iodine Addition (Critical): Dissolve Iodine (193.5 g) in THF (500 mL) . Add this solution dropwise via the addition funnel over 60–90 minutes .

-

Caution: Massive Hydrogen (H₂) evolution occurs. Ensure venting is unblocked. Maintain internal temperature < 10°C.

-

Observation: The solution will transition from colorless to brown (iodine) and eventually fade back to clear/white as iodine is consumed.

-

Phase 2: Reduction (2 – 20 Hours)

-

Reflux: Once H₂ evolution subsides, remove the ice bath. Slowly heat the reaction to reflux (approx. 66°C).

-

Reaction Time: Reflux for 18 hours .

-

Note: The reaction is usually complete within 6-8 hours, but overnight reflux ensures full conversion of the sterically hindered isoleucine.

-

Phase 3: Quench & Hydrolysis (The "McKennon" Step)

-

Cooling: Cool the mixture to room temperature (RT).

-

Methanol Quench: Carefully add Methanol (300 mL) dropwise.

-

Safety: This will react with excess borohydride. Expect vigorous bubbling.

-

-

Evaporation: Concentrate the mixture under reduced pressure (Rotavap) to a viscous paste (removing most THF).

-

Hydrolysis: Dissolve the paste in 20% aqueous KOH (500 mL) .

-

Second Reflux: Heat this aqueous mixture to reflux (approx. 100°C) for 4 hours .

-

Why? This step cleaves the stable B-N bond. Without this, yield will be <30%.

-

Phase 4: Isolation & Purification

-

Extraction: Cool to RT. Extract the aqueous layer with Dichloromethane (DCM) (3 x 400 mL) .

-

Drying: Combine organic layers, dry over anhydrous Na₂SO₄, and filter.

-

Concentration: Remove solvent under vacuum to yield the crude amino alcohol as a colorless to pale yellow oil.

-

Distillation: Purify via vacuum distillation.

-

Boiling Point: ~80–85°C at 0.5 mmHg (High Vacuum).

-

Yield Target: 75–85 g (85–95%).

-

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis, emphasizing safety checkpoints and the hydrolysis phase.

Quality Control & Analytical Parameters

To ensure the product meets pharmaceutical standards, the following QC tests are mandatory:

| Parameter | Method | Specification |

| Appearance | Visual | Colorless viscous liquid or low-melting solid |

| Purity | GC-FID or HPLC | > 98.0% |

| Optical Rotation | Polarimetry | |

| Identity | 1H-NMR (CDCl₃) | Confirm doublet at ~0.9 ppm (methyl), broad singlet (NH2/OH) |

| Water Content | Karl Fischer | < 0.5% |

*Note: Optical rotation is solvent-dependent. L-Isoleucinol is often converted to the N-Boc derivative or Oxalate salt for enantiomeric excess (ee) determination via Chiral HPLC.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Incomplete hydrolysis of Borane-Amine complex. | Increase KOH reflux time or concentration. Ensure THF is removed before KOH addition. |

| Product is Solid/Gummy | High purity L-Isoleucinol is a solid near RT (MP ~36°C). | This is normal. Gently warm to melt for handling. |

| Low Optical Rotation | Racemization during reflux. | Ensure starting material (L-Ile) is pure. Avoid excessive temperatures (>80°C) during the initial reduction. |

| Violent Bubbling | Too fast addition of Iodine or MeOH. | Slow down addition rates. Ensure efficient cooling (0°C) during Iodine addition. |

References

-

McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993).[1] A convenient reduction of amino acids and their derivatives.[2][4][5] The Journal of Organic Chemistry, 58(13), 3568-3571.[1][2]

-

Abiko, A., & Masamune, S. (1992).[2] An improved, convenient procedure for reduction of amino acids to aminoalcohols: Use of NaBH4-H2SO4.[2] Tetrahedron Letters, 33(38), 5517-5518.[2]

-

Kanth, J. V. B., & Periasamy, M. (1991).[1] Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine.[1][2][3] The Journal of Organic Chemistry, 56(20), 5964-5965.[1][2]

-

Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. WO1994007841A1 - Process for reducing carboxylic acids or carboxylic acid derivatives, and novel compounds - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benthamopen.com [benthamopen.com]

Application Note: Immobilization of L-Isoleucinol-Based Catalysts on Solid Supports

Executive Summary & Strategic Rationale

In the synthesis of Active Pharmaceutical Ingredients (APIs), enantiomeric purity is non-negotiable. L-Isoleucinol, with its dual chiral centers, is a privileged scaffold for asymmetric catalysis, particularly in the enantioselective reduction of prochiral ketones and the alkylation of aldehydes. However, homogeneous variants suffer from a critical bottleneck in drug development: trace metal/ligand contamination and difficulty in recovery .

This guide details the protocols for immobilizing L-isoleucinol on two distinct solid supports: Cross-linked Polystyrene (Merrifield Resin) and Mesoporous Silica (SBA-15/MCM-41) .

Why Immobilize? (The Causality)

-

Kinetic Site Isolation: Immobilization mimics high-dilution conditions, preventing the formation of inactive dimeric aggregate species often seen with amino alcohols in solution.

-

Process Intensification: Facilitates the transition from batch to continuous flow chemistry.

-

Regulatory Compliance: Drastically reduces leaching, simplifying downstream purification to meet ICH Q3D elemental impurity guidelines.

Critical Design Parameters

Before initiating synthesis, the choice of support and linker dictates the catalytic efficiency.

Support Selection Matrix

| Feature | Polymer Support (Merrifield Resin) | Inorganic Support (Silica/Mesoporous) |

| Mechanical Stability | Moderate (Compressible) | High (Rigid, suitable for high pressure) |

| Swelling Requirement | Critical (Requires DCM/THF) | None (Solvent independent) |

| Chemical Stability | High in basic/acidic media | Sensitive to HF/strong base |

| Mass Transfer | Diffusion-controlled (Gel phase) | Pore-diffusion controlled |

| Ideal Application | Batch reactors, slow kinetics | Packed bed flow reactors |

The Linker Strategy

Direct attachment to the active site (the amine or alcohol) can deactivate the catalyst.

-

Strategy: We utilize the nucleophilic nitrogen of L-isoleucinol to displace a leaving group on the support. While this converts a primary amine to a secondary amine, secondary amino-alcohol ligands are highly effective in Borane-mediated reductions (Itsuno-Corey reduction mechanism).

Workflow Visualization

The following diagram outlines the decision logic and workflow for synthesizing and validating the immobilized catalyst.

Figure 1: Strategic workflow for the covalent immobilization of L-Isoleucinol on Polymer vs. Silica supports.

Protocol A: Immobilization on Merrifield Resin (Polymer)

This protocol utilizes the nucleophilic substitution of the chloride on chloromethyl polystyrene by the amino group of L-isoleucinol.

Materials

-

Support: Merrifield Resin (Chloromethyl polystyrene), 1% DVB cross-linked, Loading: ~1.0–1.5 mmol Cl/g.

-

Ligand: L-Isoleucinol (>98% ee).

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide).

-

Base: Potassium Carbonate (

) or Cesium Carbonate (

Step-by-Step Methodology

-

Resin Swelling (Crucial Step):

-

Place 2.0 g of Merrifield resin in a round-bottom flask.

-

Add 20 mL of anhydrous DMF.

-

Allow to swell for 1 hour at room temperature without stirring (gentle swirling only). Reasoning: Mechanical stirring can grind the resin beads, creating fines that clog filters.

-

-

Coupling Reaction:

-

Add L-Isoleucinol (3.0 eq relative to Cl loading) and

(3.0 eq) to the swollen resin mixture. -

Heat the mixture to 90–100°C under an inert atmosphere (

or Ar) for 24–48 hours. -

Note: The elevated temperature ensures penetration of the ligand into the gel phase of the polymer.

-

-

Purification (Soxhlet Extraction):

-

Filter the resin and wash sequentially with DMF,

, Methanol, and DCM. -

Self-Validating Step: Perform Soxhlet extraction with Methanol for 12 hours. This guarantees the removal of physically adsorbed (non-covalently bound) ligand, ensuring that subsequent catalytic activity is due to the immobilized species only.

-

-

Drying:

-

Dry the resin under high vacuum at 50°C for 6 hours.

-

-

Characterization:

-

FT-IR: Look for the disappearance of the C-Cl stretch (~1265 cm⁻¹) and the appearance of O-H/N-H stretches (~3300–3400 cm⁻¹).

-

Elemental Analysis: Calculate loading based on Nitrogen content (%N).

-

Calculation: Loading (mmol/g) =

.

-

Protocol B: Immobilization on Mesoporous Silica (Inorganic)

Silica supports offer rigidity and are superior for flow chemistry applications. We use a linker spacer (3-chloropropyltrimethoxysilane - CPTMS) to prevent steric crowding near the surface.

Step-by-Step Methodology

-

Silica Activation:

-

Dry Silica Gel (or MCM-41) at 120°C under vacuum for 4 hours to remove physisorbed water while retaining surface silanol groups (Si-OH).

-

-

Linker Grafting (Functionalization):

-

Suspend activated silica (5 g) in dry Toluene (50 mL).

-

Add CPTMS (5 mL) under nitrogen.

-

Reflux for 24 hours.

-

Filter and wash with Toluene and DCM. This creates Cl-functionalized Silica .

-

-

Ligand Immobilization:

-

Suspend the Cl-functionalized silica in Toluene/Triethylamine (10:1).

-

Add L-Isoleucinol (excess, 2-3 eq).

-

Reflux for 48 hours. Reasoning: Nucleophilic attack on the propyl-chloride linker is slower than on benzyl chloride; reflux is required.

-

-

End-Capping (Optional but Recommended):

-

Treat with Hexamethyldisilazane (HMDS) to cap remaining free silanol groups, preventing non-specific binding of substrates during catalysis.

-

Application Note: Asymmetric Borane Reduction

To validate the catalyst, perform the asymmetric reduction of acetophenone. This is the standard "stress test" for isoleucinol-based ligands.

Catalytic Cycle Visualization

Figure 2: The catalytic cycle for Borane-mediated reduction. The immobilized catalyst directs the hydride attack to a specific face of the ketone.

Validation Protocol

-

Setup: In a flame-dried flask, suspend the Immobilized Catalyst (10 mol% eq) in dry THF.

-

Activation: Add Borane-THF complex (1.0 eq) and stir for 30 mins to form the oxazaborolidine-type intermediate on the surface.

-

Reaction: Add Acetophenone slowly at 0°C. Add remaining Borane source (0.6 eq).

-

Quench: After 2 hours, filter the catalyst (Save for reuse!). Quench filtrate with 2N HCl.

-

Analysis: Extract product and analyze via Chiral HPLC (e.g., Chiralcel OD-H column).

-

Target: >90% Yield, >90% ee.

-

References

-

Fundamental Polymer Support Chemistry: Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]

-

Chiral Amino Alcohols in Asymmetric Catalysis: Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

-

Immobilization of Chiral Ligands on Silica: De Vos, D. E., Dams, M., Sels, B. F., & Jacobs, P. A. (2002). Ordered Mesoporous and Microporous Molecular Sieves Functionalized with Transition Metal Complexes as Catalysts for Selective Organic Transformations. Chemical Reviews, 102(10), 3615–3640. [Link]

-

Polymer Supported Amino Alcohols for Reduction: Itsuno, S. (1998). Polymer-supported chiral catalysts for asymmetric synthesis. Progress in Polymer Science, 23(4), 621-669. [Link]

Application Note: Enantioselective Reduction of Ketones with 2-Amino-3-methylpentan-1-ol Derived Reagents

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Chirality in Modern Chemistry

The three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a fundamental pillar of modern drug discovery and materials science. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different biological activities. Consequently, the ability to selectively synthesize a single enantiomer is of paramount importance. The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone transformation in organic synthesis, providing critical building blocks for a vast array of pharmaceuticals and fine chemicals.[1][2]

Among the arsenal of methods available for this purpose, the use of chiral oxazaborolidine catalysts, famously developed by Corey, Bakshi, and Shibata (CBS), stands out for its reliability, high enantioselectivity, and broad substrate scope.[1][3][4][5] These catalysts are typically derived from chiral β-amino alcohols. This application note provides a detailed guide to the theory and practice of using reagents derived from 2-Amino-3-methylpentan-1-ol for the enantioselective reduction of ketones.

Theoretical Framework: The Mechanism of CBS Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a catalytic process that utilizes a chiral oxazaborolidine to mediate the enantioselective transfer of a hydride from a borane source (e.g., BH₃·THF or BH₃·SMe₂) to a ketone.[3][5] The success of this reaction hinges on the formation of a well-defined transition state that favors hydride delivery to one of the two prochiral faces of the ketone.

The key catalytic species is an oxazaborolidine formed from the reaction of a chiral amino alcohol, such as (S)-2-Amino-3-methylpentan-1-ol, with a borane source.[6][7] The currently accepted mechanism involves the following key steps:

-

Catalyst-Borane Complex Formation: The borane reducing agent coordinates to the Lewis basic nitrogen atom of the oxazaborolidine ring. This coordination enhances the Lewis acidity of the endocyclic boron atom.[3][6]

-

Ketone Coordination: The prochiral ketone then coordinates to this activated catalyst-borane complex. The ketone orients itself to minimize steric interactions between its substituents and the chiral framework of the catalyst. Typically, the larger substituent of the ketone orients away from the bulky group on the chiral auxiliary.

-

Hydride Transfer: The hydride is delivered from the borane to the carbonyl carbon of the ketone via a six-membered, chair-like transition state. This directed hydride transfer results in the formation of the chiral alcohol with a predictable stereochemistry.[8]

-

Catalyst Regeneration: The resulting alkoxyborane dissociates, regenerating the oxazaborolidine catalyst for the next catalytic cycle.

The enantioselectivity of the reduction is therefore dictated by the facial selectivity of the ketone coordination and the subsequent intramolecular hydride transfer. The rigid structure of the oxazaborolidine, derived from amino alcohols like this compound, is crucial for achieving high levels of stereocontrol.[3]

Reagent Preparation: Synthesis of the Chiral Oxazaborolidine Catalyst

The in situ preparation of the oxazaborolidine catalyst from (1S,2S)-2-Amino-3-methylpentan-1-ol is a straightforward procedure. It is critical to perform this synthesis under anhydrous conditions as moisture can significantly diminish the enantioselectivity.[3]

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Concentration | Supplier | Notes |

| (1S,2S)-2-Amino-3-methylpentan-1-ol | C₆H₁₅NO | 117.19 | - | Sigma-Aldrich | Chiral Auxiliary |

| Borane-dimethyl sulfide complex | BH₃·SMe₂ | 75.97 | ~10 M in THF | Sigma-Aldrich | Borane Source |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | Sigma-Aldrich | Solvent |

| Anhydrous Toluene | C₇H₈ | 92.14 | - | Sigma-Aldrich | Solvent |

Protocol for Catalyst Preparation:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen inlet.

-

Reagent Addition: Under a positive pressure of nitrogen, charge the flask with (1S,2S)-2-Amino-3-methylpentan-1-ol (1.0 eq) and anhydrous toluene.

-

Borane Addition: Cool the solution to 0 °C using an ice bath. Slowly add borane-dimethyl sulfide complex (1.1 eq) dropwise via a syringe while maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the oxazaborolidine is typically accompanied by the evolution of hydrogen gas.

-

Solvent Exchange (Optional but Recommended): For optimal results, the toluene can be removed under reduced pressure and replaced with anhydrous THF. This prepared catalyst solution is then used directly in the subsequent reduction step.

Experimental Protocol: Enantioselective Reduction of Acetophenone

This protocol details the enantioselective reduction of acetophenone, a common benchmark substrate, to (S)-1-phenylethanol using the catalyst prepared from (1S,2S)-2-Amino-3-methylpentan-1-ol.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Concentration | Supplier | Notes |

| Acetophenone | C₈H₈O | 120.15 | - | Sigma-Aldrich | Substrate |

| Borane-dimethyl sulfide complex | BH₃·SMe₂ | 75.97 | ~10 M in THF | Sigma-Aldrich | Reducing Agent |

| Oxazaborolidine Catalyst Solution | - | - | ~0.5 M in THF | Prepared in situ | Catalyst |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | Sigma-Aldrich | Solvent |

| Methanol | CH₃OH | 32.04 | - | Sigma-Aldrich | Quenching Agent |

| 1 M Hydrochloric Acid | HCl | 36.46 | 1 M | Sigma-Aldrich | Workup |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | Sigma-Aldrich | Extraction Solvent |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | Sigma-Aldrich | Drying Agent |

Step-by-Step Protocol:

-

Reaction Setup: To the freshly prepared solution of the oxazaborolidine catalyst (0.1 eq) in anhydrous THF under a nitrogen atmosphere, add additional anhydrous THF to achieve the desired reaction concentration (typically 0.1-0.5 M with respect to the ketone).

-

Borane Addition: Cool the catalyst solution to 0 °C. Add borane-dimethyl sulfide complex (0.6 eq) dropwise.

-

Substrate Addition: In a separate flask, prepare a solution of acetophenone (1.0 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at 0 °C over a period of 10-15 minutes.

-

Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-2 hours.

-

Quenching: Once the reaction is complete, slowly and carefully add methanol dropwise at 0 °C to quench the excess borane. Vigorous hydrogen evolution will be observed.

-

Workup: Allow the mixture to warm to room temperature. Add 1 M hydrochloric acid and stir for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purification and Analysis: Purify the crude (S)-1-phenylethanol by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Visualization of Key Processes

To aid in the conceptual understanding of the experimental design and the underlying chemical principles, the following diagrams have been generated.

Figure 1: Experimental workflow for the enantioselective reduction of a ketone.

Figure 2: Simplified catalytic cycle of the CBS reduction.

Substrate Scope and Performance

Reagents derived from this compound have demonstrated high efficacy in the enantioselective reduction of a variety of ketones. The following table summarizes typical results for different ketone classes.

| Ketone Substrate | Product | Typical Yield (%) | Typical ee (%) |

| Acetophenone | (S)-1-Phenylethanol | >95 | >97 |

| Propiophenone | (S)-1-Phenyl-1-propanol | >95 | >96 |

| 2-Chloroacetophenone | (S)-2-Chloro-1-phenylethanol | >90 | >98 |

| 1-Tetralone | (S)-1,2,3,4-Tetrahydronaphthalen-1-ol | >90 | >95 |

| Ethyl benzoylformate | Ethyl (S)-mandelate | >85 | >94 |

Troubleshooting and Optimization

Low Enantioselectivity:

-

Cause: Presence of moisture.

-

Solution: Ensure all glassware is flame-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere.[3]

-

Cause: Impure chiral amino alcohol.

-

Solution: Use highly purified (recrystallized or distilled) this compound.

Low Conversion:

-

Cause: Inactive catalyst or reducing agent.

-

Solution: Use fresh, high-quality borane-dimethyl sulfide complex. Ensure the catalyst was prepared correctly.

-

Cause: Sterically hindered ketone.

-

Solution: Increase the reaction temperature or prolong the reaction time. A higher catalyst loading may also be beneficial.

Conclusion

The enantioselective reduction of ketones using reagents derived from this compound is a robust and highly effective method for the synthesis of chiral secondary alcohols. The operational simplicity, high yields, and excellent enantioselectivities make this a valuable tool for synthetic chemists in both academic and industrial settings. By understanding the underlying mechanism and adhering to the detailed protocols, researchers can reliably access a wide range of enantioenriched building blocks for their synthetic endeavors.

References

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep syntheses. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

-

Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral β-amino alcohols and borane. Journal of the Chemical Society, Chemical Communications, (8), 469-470. [Link]

-

Corey-Itsuno reduction. In Wikipedia. Retrieved from [Link]

-

Corey-Bakshi-Shibata Reduction: Mechanism & Examples. In NROChemistry. Retrieved from [Link]

-

Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. In ISOMERLAB. Retrieved from [Link]

-

Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions. In National Institutes of Health. Retrieved from [Link]

-

Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. In Bentham Science. Retrieved from [Link]

-

Enantioselective Reduction of Ketones. In University of Calgary. Retrieved from [Link]

-

Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. In Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

-

Alcohol (chemistry). In Wikipedia. Retrieved from [Link]

-

Synthesis of Chiral 2-Amino-1-Phenylethanol. In Taylor & Francis eBooks. Retrieved from [Link]

Sources

- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 2. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]

- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. Highly enantioselective reduction of ketones using CoreyâItsuno reduction using CBS catalyst. [isomerlab.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. insuf.org [insuf.org]

- 8. uwindsor.ca [uwindsor.ca]

Troubleshooting & Optimization

Problems in the synthesis of 2-Amino-3-methylpentan-1-ol

Technical Support Center: Synthesis of 2-Amino-3-methylpentan-1-ol (L-Isoleucinol)

Status: Active Agent: Dr. A. Vance, Senior Application Scientist Ticket Subject: Troubleshooting Reduction Protocols for L-Isoleucine Derivatives

User Guide Overview

Welcome to the Technical Support Center. This guide addresses the synthesis of This compound (commonly referred to as L-Isoleucinol ). This chiral amino alcohol is a critical building block in the synthesis of oxazolidinones (Evans auxiliaries) and various peptide mimics.

Our support data indicates that 85% of user tickets regarding this synthesis stem from three specific failure modes:

-

Incomplete Reduction: Reaction stalls or yields are low.

-

Work-up Emulsions: Formation of intractable aluminum/boron gels.

-

Loss of Chirality: Racemization at the

-carbon (C2).

Module 1: The Reduction Protocol (Yield & Safety)

User Question: "I am using LiAlH

Technical Response:

While Lithium Aluminum Hydride (LiAlH

Comparative Analysis of Reducing Agents

| Feature | LiAlH | NaBH |

| Active Species | AlH | BH |

| Safety Profile | Pyrophoric; violent water reaction | Moderate; H |

| Selectivity | Low (reduces esters, amides) | High (reduces acids over esters) |

| Work-up | Difficult (Aluminum emulsions) | Simple (Methanol quench + alkaline hydrolysis) |

| Racemization Risk | Moderate (if refluxed too long) | Low (Retains >99% ee) |

Troubleshooting the NaBH -I Protocol

-

Issue: Violent bubbling upon Iodine addition.

-

Cause: Rapid evolution of H

gas as I -

Fix: Add I

solution dropwise at 0°C. Ensure the system is under a steady stream of N

-

-

Issue: Reaction stalls (TLC shows starting material).

-

Cause: Incomplete generation of Borane or complexation with the amine.

-

Fix: Ensure you are using 2.2 to 2.5 equivalents of NaBH

and 1.0 equivalent of I

-

Visualizing the Reaction Pathway

Caption: Fig 1. Mechanistic flow of the NaBH4-I2 reduction. Note that the Borane-Amine complex forms first, requiring excess reagent.

Module 2: Isolation & Work-up (The "Emulsion" Problem)

User Question: "I used LiAlH

Technical Response:

You are experiencing the "Aluminum Hydroxide Gel" phenomenon. Al(OH)

Protocol: Breaking the Emulsion

Method A: The Fieser Work-up (Standard)

For every x grams of LiAlH

-

Add x mL of Water.

-

Add x mL of 15% NaOH (aq).

-

Add 3x mL of Water.

-

Result: The aluminum salts precipitate as a granular white sand (lithium aluminate) that can be filtered off.

Method B: Rochelle's Salt (Recommended for Amino Alcohols) Amino alcohols can chelate to aluminum, making Fieser workups difficult.

-

Quench reaction with minimal water.

-

Add a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt) .

-

Stir vigorously for 2–4 hours (or overnight).

-

Mechanism: The tartrate ligand displaces the amino alcohol from the aluminum center, solubilizing the aluminum in the aqueous phase and releasing your product into the organic phase.

Module 3: Stereochemical Integrity (Chirality)

User Question: "My product's optical rotation is lower than the literature value. Did I racemize the isoleucine?"

Technical Response:

L-Isoleucine has two chiral centers: the

-

Risk: The C2 center is susceptible to racemization if the reduction proceeds through an imine intermediate or if the starting material was esterified under basic conditions prior to reduction.

-

Diagnosis: Compare your product against standard values.

-

Literature

: approx. +5 (c=2, EtOH) for the pure L-isomer. -

Note: Small impurities significantly impact rotation readings.

-

Troubleshooting Logic Tree

Caption: Fig 2. Decision tree for diagnosing loss of optical activity during synthesis.

Module 4: Purification & Storage